Aripiprazole Related Compound B is a significant derivative in the class of atypical antipsychotics, primarily associated with the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This compound is structurally related to aripiprazole, which is known for its unique mechanism of action as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. The synthesis and characterization of Aripiprazole Related Compound B are critical for understanding its pharmacological properties and potential therapeutic applications.
Aripiprazole was first patented by Otsuka Pharmaceutical Co., Ltd. in 1988, with its initial formulation focusing on various carbostyril derivatives. The compound has since been extensively studied for its efficacy and safety in treating psychiatric disorders. Aripiprazole Related Compound B is synthesized through modifications of the aripiprazole structure, enhancing its therapeutic profile and reducing side effects associated with traditional antipsychotics .
Aripiprazole Related Compound B belongs to the class of quinolinone derivatives. It is categorized under atypical antipsychotics due to its dual action on dopamine and serotonin receptors, distinguishing it from typical antipsychotics that primarily block dopamine receptors.
The synthesis of Aripiprazole Related Compound B typically involves several steps starting from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. The initial step includes alkylation using 1,4-dibromobutane in the presence of a base such as sodium carbonate to form a key intermediate. Subsequent reactions involve the introduction of a dichlorophenylpiperazine moiety through nucleophilic substitution reactions .
The yield of this synthesis can reach up to 90-99% purity, verified through high-performance liquid chromatography techniques .
The molecular structure of Aripiprazole Related Compound B can be represented as follows:
The compound exhibits a Log P value of 4.55, indicating moderate lipophilicity which contributes to its bioavailability .
Aripiprazole Related Compound B undergoes various chemical transformations during its metabolism and synthesis:
These reactions are essential for understanding how the compound behaves in biological systems and its pharmacokinetic properties .
The metabolic pathways involve both phase I (CYP3A4 and CYP2D6) and phase II reactions, resulting in various metabolites that may exhibit pharmacological activity or contribute to side effects .
The mechanism of action for Aripiprazole Related Compound B revolves around its interaction with neurotransmitter receptors:
This dual action allows for improved efficacy with potentially fewer side effects compared to traditional antipsychotics .
Aripiprazole Related Compound B has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: